Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 106666-26-6
VCID: VC21526285
InChI: InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-10(2)11(3)22-14(13)18-16(20)17-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,17,18,20)
SMILES: CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2=CC=CC=C2
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.4g/mol

Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

CAS No.: 106666-26-6

Cat. No.: VC21526285

Molecular Formula: C16H18N2O3S

Molecular Weight: 318.4g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate - 106666-26-6

Specification

CAS No. 106666-26-6
Molecular Formula C16H18N2O3S
Molecular Weight 318.4g/mol
IUPAC Name ethyl 4,5-dimethyl-2-(phenylcarbamoylamino)thiophene-3-carboxylate
Standard InChI InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-10(2)11(3)22-14(13)18-16(20)17-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,17,18,20)
Standard InChI Key AVLLTWMRMQIJAO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2=CC=CC=C2

Introduction

Chemical Properties and Structure

Structural Characteristics

Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate features a thiophene core with multiple functional groups arranged around the heterocyclic ring. This molecule contains a 4,5-dimethyl substituted thiophene scaffold with an ethyl carboxylate group at position 3 and an anilinocarbonylamino (phenylcarbamoylamino) group at position 2. This arrangement of substituents creates a complex molecular architecture with multiple potential interaction sites for biological targets or chemical reactions.

Chemical Identity and Physical Properties

The compound's identity and physical properties are summarized in the following table:

PropertyValue
CAS Number106666-26-6
Molecular FormulaC₁₆H₁₈N₂O₃S
Molecular Weight318.4 g/mol
IUPAC Nameethyl 4,5-dimethyl-2-(phenylcarbamoylamino)thiophene-3-carboxylate
Standard InChIInChI=1S/C16H18N2O3S/c1-4-21-15(19)13-10(2)11(3)22-14(13)18-16(20)17-12-8-6-5-7-9-12
Physical AppearancePresumed solid (based on related compounds)

The compound contains two methyl groups at positions 4 and 5 of the thiophene ring, which likely contribute to its lipophilicity. The ethyl carboxylate group at position 3 introduces an ester functionality, while the anilinocarbonylamino group at position 2 provides both hydrogen bond donor and acceptor capabilities, potentially enhancing its interactions with biological targets.

Synthesis Methods

Paal-Knorr Thiophene Synthesis

The Paal-Knorr method involves the reaction of 1,4-dicarbonyl compounds with a sulfur source to form the thiophene ring. This approach could be modified to incorporate the required substituents . The reaction typically employs phosphorus pentasulfide (P₂S₅) or Lawesson's reagent as the sulfur source. The mechanism involves initial formation of a thione, followed by tautomerization and cyclization, with aromaticity driving the elimination of water or hydrogen sulfide to yield the thiophene product .

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis involves the condensation of thioglycolic acid with α,β-acetylenic esters, followed by base treatment to form 3-hydroxyl-2-thiophenecarboxylic acid derivatives . This method could potentially be adapted to synthesize the precursor thiophene structure, which could then be further functionalized to introduce the anilinocarbonylamino group.

Post-Synthetic Modifications

For the specific synthesis of Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, a likely approach would involve:

  • Synthesis of Ethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate as a key intermediate

  • Reaction of this intermediate with phenyl isocyanate or a similar reagent to introduce the anilinocarbonylamino group

This stepwise approach would allow for the construction of the thiophene core with the required substituents, followed by targeted functionalization to introduce the anilinocarbonylamino group.

Biological and Pharmaceutical Applications

Structure-Activity Relationships

The biological activity of thiophene derivatives is often closely related to their structural features. For Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, several structural elements may contribute to potential biological activities:

Comparison with Related Compounds

Several structurally related thiophene derivatives have demonstrated significant biological activities. For example:

  • Ethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate, a potential precursor to the target compound, has been studied for various biological applications

  • Other 2-aminothiophene derivatives have shown anticancer, anti-inflammatory, and antimicrobial properties

  • Thiophene compounds with carboxylate functionalities have demonstrated enzyme inhibitory activities

Understanding these structure-activity relationships provides valuable insights into the potential biological applications of Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate and guides further research into its pharmacological profile.

Research Status and Future Directions

Promising Research Avenues

Several promising research directions for Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate include:

  • Comprehensive physicochemical characterization

  • Development of optimized synthetic routes

  • Systematic evaluation of biological activities

  • Structure-activity relationship studies to identify key pharmacophoric elements

  • Investigation of potential applications in materials science

Analytical Challenges and Solutions

The analysis and characterization of thiophene derivatives like Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate present several challenges, including:

  • Purification: Developing efficient purification methods to obtain high-purity samples

  • Structural confirmation: Employing advanced spectroscopic techniques for unambiguous structural elucidation

  • Stability assessment: Evaluating the compound's stability under various conditions to inform handling and storage procedures

Addressing these analytical challenges will be crucial for advancing research on this compound and realizing its potential applications.

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